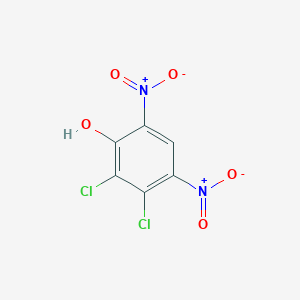

2,3-Dichloro-4,6-dinitrophenol

Beschreibung

2,3-Dichloro-4,6-dinitrophenol is a halogenated nitroaromatic compound characterized by two chlorine substituents at the 2- and 3-positions and two nitro groups at the 4- and 6-positions of the phenolic ring (Fig. 1). Nitro and chloro groups confer distinct reactivity, influencing solubility, stability, and biological activity. Such compounds are often studied for applications in herbicides, propellants, or industrial intermediates, though environmental and health concerns due to toxicity are significant .

Eigenschaften

Molekularformel |

C6H2Cl2N2O5 |

|---|---|

Molekulargewicht |

252.99 g/mol |

IUPAC-Name |

2,3-dichloro-4,6-dinitrophenol |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-4-2(9(12)13)1-3(10(14)15)6(11)5(4)8/h1,11H |

InChI-Schlüssel |

NJOGBEJNDBBDIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chlorinated Dinitrophenols

2-Chloro-4,6-dinitrophenol (C₆H₃ClN₂O₅)

- Structure : Single chlorine at position 2, with nitro groups at 4 and 4.

- Properties: Lower molecular weight (218.55 g/mol) compared to 2,3-dichloro-4,6-dinitrophenol, which likely reduces lipophilicity.

- Toxicity: Chlorinated dinitrophenols disrupt mitochondrial ATP synthesis, a mechanism shared with other nitrophenolic toxins . The additional chlorine in this compound may enhance bioaccumulation and persistence in biological systems .

2,6-Dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂)

- Structure : Chlorines at 2 and 6, nitro at 4.

- Key Difference: Replacement of the phenolic -OH group with an amine alters reactivity and toxicity. This compound is less acidic but may exhibit similar environmental persistence .

Alkyl-Substituted Dinitrophenols

Dinoseb (2-sec-Butyl-4,6-dinitrophenol, C₁₀H₁₂N₂O₅)

- Structure : A bulky sec-butyl group at position 2.

- Applications : Widely used as an herbicide. The alkyl chain increases hydrophobicity, enhancing membrane penetration and herbicidal activity .

- Toxicity: Dinoseb exhibits high acute toxicity (LD₅₀ < 50 mg/kg in rats), linked to uncoupling oxidative phosphorylation . In contrast, this compound’s chlorine substituents may reduce metabolic degradation, prolonging toxicity .

4,6-Dinitro-o-cresol (C₇H₆N₂O₅)

- Structure : Methyl group at position 2.

- Solubility: Higher water solubility than chloro derivatives due to the non-polar methyl group, affecting environmental mobility .

Isomeric Dinitrophenols

2,4-Dinitrophenol (C₆H₄N₂O₅)

- Structure : Nitro groups at 2 and 4.

- Thermogenic Activity : Classic mitochondrial uncoupler with a lower LD₅₀ (30–50 mg/kg) than chlorinated analogs, suggesting chloro substituents may mitigate acute toxicity but enhance chronic effects .

2,3-Dinitrophenol (C₆H₄N₂O₅)

- Reactivity: Ortho-nitro groups create steric hindrance, reducing chemical stability compared to para-substituted derivatives like this compound .

Data Tables

Table 1. Physicochemical Properties

*Predicted using analog data.

Table 2. Toxicity Profiles

Key Findings and Implications

- Substituent Effects: Chlorine atoms increase electronegativity and resistance to degradation compared to alkyl or methyl groups, making this compound more persistent in ecosystems .

- Metabolism: Nitro groups undergo reduction to amines, a pathway shared with picric acid and Dinoseb, but chloro substituents may slow this process, increasing bioaccumulation risks .

- Analytical Detection: Gas chromatography-mass spectrometry (GC/MS) effectively identifies chlorinated dinitrophenols in complex matrices, as demonstrated for 1,3-dichloro-4,6-dinitrobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.